Silanecarbonitrile, tris(1-methylethyl)-
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Overview
Description
Silanecarbonitrile, tris(1-methylethyl)-: is a chemical compound with the molecular formula C10H21NSi . It is characterized by the presence of a silicon atom bonded to a carbonitrile group and three isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarbonitrile, tris(1-methylethyl)- typically involves the reaction of silicon tetrachloride with isopropylmagnesium chloride, followed by the introduction of a cyanide source. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of Silanecarbonitrile, tris(1-methylethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Silanecarbonitrile, tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted silanecarbonitriles.
Scientific Research Applications
Chemistry: Silanecarbonitrile, tris(1-methylethyl)- is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives, where its unique properties improve the performance of the final products.
Mechanism of Action
The mechanism by which Silanecarbonitrile, tris(1-methylethyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Trimethylsilanecarbonitrile: Similar structure but with methyl groups instead of isopropyl groups.
Triethylsilanecarbonitrile: Contains ethyl groups instead of isopropyl groups.
Triphenylsilanecarbonitrile: Features phenyl groups in place of isopropyl groups.
Uniqueness: Silanecarbonitrile, tris(1-methylethyl)- is unique due to the presence of isopropyl groups, which provide a balance between steric hindrance and electronic effects. This balance makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Properties
CAS No. |
35856-38-3 |
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Molecular Formula |
C10H21NSi |
Molecular Weight |
183.37 g/mol |
IUPAC Name |
tri(propan-2-yl)silylformonitrile |
InChI |
InChI=1S/C10H21NSi/c1-8(2)12(7-11,9(3)4)10(5)6/h8-10H,1-6H3 |
InChI Key |
QIEBDEBOPTYRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#N)(C(C)C)C(C)C |
Origin of Product |
United States |
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